molecular formula C19H12ClNO7 B3476618 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate

Cat. No.: B3476618
M. Wt: 401.8 g/mol
InChI Key: JZMIBUKZWGPHFL-UHFFFAOYSA-N
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Description

The compound 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate (hereafter referred to as the "target compound") is a coumarin-based ester derivative. Its molecular formula is inferred to be C₁₉H₁₃ClN₂O₇ (molecular weight: 393.76 g/mol), combining a 4-methyl-8-acetylcoumarin core with a 4-chloro-2-nitrobenzoate ester group. Key structural features include:

  • Coumarin substituents: An acetyl group at position 8 and a methyl group at position 4, which enhance electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO7/c1-9-7-16(23)28-18-12(9)5-6-15(17(18)10(2)22)27-19(24)13-4-3-11(20)8-14(13)21(25)26/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIBUKZWGPHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted coumarins .

Scientific Research Applications

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison with Similar Coumarin Esters

Compound Name Molecular Formula Substituents (Coumarin) Benzoate Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₃ClN₂O₇ 8-acetyl, 4-methyl 4-chloro, 2-nitro 393.76 High polarity due to nitro group; potential for C–H⋯O hydrogen bonding
8-Acetyl-4-methyl-7-yl 4-chlorobenzoate C₁₉H₁₃ClO₅ 8-acetyl, 4-methyl 4-chloro 356.76 Planar coumarin core; π-π stacking (3.68 Å)
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₉ClO₄ None 4-chloro 300.69 Simpler structure; IR C=O stretch at 1728 cm⁻¹
8-Acetyl-4-methyl-7-yl acetate C₁₄H₁₂O₅ 8-acetyl, 4-methyl Acetate 260.24 Dihedral angles: 52.26° (acetyl), 72.92° (acetate)

Key Observations :

  • The 8-acetyl-4-methylcoumarin core in all analogs induces planarity in the coumarin ring (deviation <0.02 Å), but substituents on the benzoate group influence dihedral angles and crystal packing .

Key Observations :

  • The absence of nitro groups in simpler analogs correlates with higher yields (e.g., 88% for 4-chlorobenzoate vs. 57% for 4-methoxybenzoate), suggesting nitro substituents may complicate synthesis .
  • The target compound’s synthesis would likely require careful control of reaction conditions (e.g., temperature, base) to manage the electron-withdrawing nitro group’s reactivity.

Spectroscopic and Crystallographic Properties

IR Spectroscopy :

  • C=O stretches : Observed at 1728 cm⁻¹ (coumarin lactone) and 1720–1740 cm⁻¹ (ester) in analogs . The nitro group in the target compound may shift these peaks due to conjugation effects.
  • C–Cl stretches : Detected at 744 cm⁻¹ in 4-chlorobenzoate derivatives .

Crystallography :

  • Dihedral Angles : The 8-acetyl-4-methylcoumarin core in analogs shows dihedral angles of 52.26° (acetyl) and 72.92° (acetate) relative to the coumarin plane . The nitro group in the target compound may increase planarity due to resonance effects.
  • Intermolecular Interactions : Analogs exhibit π-π stacking (3.68 Å) and C–H⋯O hydrogen bonds . The nitro group in the target compound could enhance hydrogen bonding, as seen in related nitrobenzoates (e.g., C–H⋯O distances of 3.06–3.33 Å) .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) :

  • The target compound’s predicted CCS for [M+H]+ is 176.1 Ų , indicating moderate gas-phase mobility . Data for analogs is unavailable, but higher molecular weight correlates with larger CCS values.

Solubility and Stability :

  • The nitro group likely reduces solubility in non-polar solvents compared to chloro- or methoxy-substituted analogs. Stability may be affected by nitro group sensitivity to reducing conditions.

Biological Activity

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is C19H12ClNO7C_{19}H_{12}ClNO_7 with a molecular weight of 393.76 g/mol. The compound features a coumarin core structure which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H12ClNO7C_{19}H_{12}ClNO_7
Molecular Weight393.76 g/mol
CAS Number303116-33-8

Antioxidant Activity

Studies have shown that coumarin derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that various coumarin derivatives possess antimicrobial properties against a range of pathogens. Specifically, this compound has demonstrated activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of coumarins is well-documented. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.

The biological activities of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell proliferation.
  • Metal Chelation : Coumarins often exhibit metal-chelating properties, which can contribute to their antioxidant effects.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity compared to standard chemotherapeutic agents.
  • Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates, supporting its potential as an anticancer agent.
  • Clinical Relevance : Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to assess its viability for clinical applications in treating various diseases.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

PrecursorSolvent SystemCatalyst/BaseYield (%)Reference
7-hydroxycoumarin derivativeMethanol/chloroformAcetic acid91
Chromenol + benzoyl chlorideAcetonitrileTriethylamine85
Optimized esterificationRefluxing acetoneK₂CO₃78

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the chromenone and benzoate moieties .
  • NMR spectroscopy :
    • ¹H NMR: Acetyl group protons resonate at δ 2.5–2.7 ppm; aromatic protons show splitting patterns consistent with substituent positions.
    • ¹³C NMR: Carbonyl carbons (C=O) appear at ~160–180 ppm .
  • FT-IR : Strong absorption bands at 1720–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (chromenone C=O) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Source CompoundReference
C7-O1 (ester bond)1.3364-Methyl-2-oxo-2H-chromen-7-yl
Dihedral angle (chromenone-benzoate)82.3°8-Acetyl-4-methyl derivative

Advanced: How can researchers resolve contradictions in solubility or reactivity data observed across experimental batches?

Methodological Answer:
Discrepancies often arise from:

  • Crystallinity differences : Amorphous vs. crystalline forms impact solubility. Use powder XRD to verify polymorphic consistency .
  • Residual solvents : TGA (thermogravimetric analysis) or GC-MS to detect traces of solvents (e.g., DMF) that alter reactivity .
  • Statistical validation : Apply ANOVA to batch data (e.g., solubility in DMSO ranging from 0.0733–0.1896 mg/mL) to identify outliers .

Q. Recommendations :

  • Standardize recrystallization protocols (e.g., cooling rates, solvent ratios).
  • Use high-purity solvents (HPLC-grade) to minimize side reactions .

Advanced: What computational approaches are validated for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT (Density Functional Theory) : Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s meta-position shows higher electrophilicity (Fukui indices: f⁻ > 0.1) .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the chromenone core .
  • MD (Molecular Dynamics) : Simulates solvation effects to optimize reaction solvents .

Case Study :
DFT calculations on 4-chloro-2-nitrobenzoate derivatives revealed steric hindrance at the ortho-nitro position, explaining reduced reactivity in SNAr reactions .

Advanced: How to optimize the esterification step given steric hindrance from substituents?

Methodological Answer:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in bulky systems .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h under reflux) while maintaining yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates .

Q. Table 3: Optimization Strategies

ChallengeSolutionYield Improvement (%)Reference
Steric hindrance at C-8Microwave irradiation+15
Poor nucleophilicityDMAP catalyst+22

Basic: What are the thermal stability profiles of this compound, and how do substituents influence decomposition?

Methodological Answer:

  • TGA/DSC analysis : Decomposition onset occurs at ~220°C, with nitro and acetyl groups contributing to exothermic peaks .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) lower thermal stability compared to methoxy derivatives .

Advanced: How to analyze regioselectivity in derivatization reactions (e.g., nitration, halogenation)?

Methodological Answer:

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., nitro groups direct electrophiles to the para position) .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation during nitration .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate

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